molecular formula C9H10F6O2 B13639223 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 117186-04-6

3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13639223
CAS No.: 117186-04-6
M. Wt: 264.16 g/mol
InChI Key: VKWKCLKUDZHHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H10F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with cyclohexane derivatives . The reaction conditions often include the use of photoredox catalysts and visible light irradiation to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted cyclohexane derivatives, such as:

Uniqueness

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and physical properties. This dual substitution can enhance its reactivity and stability compared to similar compounds with only one trifluoromethyl group. Additionally, the specific positioning of the trifluoromethyl groups on the cyclohexane ring can lead to distinct interactions and applications in various fields .

Properties

CAS No.

117186-04-6

Molecular Formula

C9H10F6O2

Molecular Weight

264.16 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17)

InChI Key

VKWKCLKUDZHHIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.